5-(Benzyloxy)-2-methylpyrimidine 5-(Benzyloxy)-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605126
InChI: InChI=1S/C12H12N2O/c1-10-13-7-12(8-14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
SMILES: CC1=NC=C(C=N1)OCC2=CC=CC=C2
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

5-(Benzyloxy)-2-methylpyrimidine

CAS No.:

Cat. No.: VC13605126

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-2-methylpyrimidine -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 2-methyl-5-phenylmethoxypyrimidine
Standard InChI InChI=1S/C12H12N2O/c1-10-13-7-12(8-14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Standard InChI Key CNHFWVASMVDEQT-UHFFFAOYSA-N
SMILES CC1=NC=C(C=N1)OCC2=CC=CC=C2
Canonical SMILES CC1=NC=C(C=N1)OCC2=CC=CC=C2

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 5-(Benzyloxy)-2-methylpyrimidine typically involves a multi-step approach:

  • Pyrimidine Core Formation:
    The pyrimidine ring is constructed via cyclization reactions. A common method involves condensing urea with β-keto esters or malonic acid derivatives under acidic conditions.

  • Functionalization at Position 2:
    A methyl group is introduced at position 2 using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This step often proceeds via nucleophilic substitution .

  • Benzyloxy Group Introduction:
    The benzyloxy group is appended at position 5 through a Williamson ether synthesis, reacting the hydroxylated pyrimidine intermediate with benzyl bromide (C₆H₅CH₂Br) under basic conditions .

Reaction Conditions:

  • Temperature: 80–100°C for cyclization; room temperature for methyl group introduction.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization; palladium catalysts for coupling reactions .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization. Continuous flow reactors and automated purification systems (e.g., simulated moving bed chromatography) are employed to achieve >90% purity .

Physicochemical Properties

Key Characteristics

PropertyValue/Description
Molecular Weight200.24 g/mol
Melting Point98–102°C
SolubilitySoluble in DCM, THF; insoluble in H₂O
LogP (Partition Coefficient)2.8
StabilityStable under inert atmosphere

The compound’s logP value indicates moderate lipophilicity, facilitating membrane permeability in biological systems . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, consistent with aromatic stability .

Microbial StrainMIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128

Mechanistic studies suggest disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Anticancer Activity

5-(Benzyloxy)-2-methylpyrimidine derivatives exhibit cytotoxic effects on cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)18.2
A549 (Lung Cancer)22.7

The compound’s mechanism involves competitive inhibition of thymidylate synthase, a key enzyme in DNA synthesis .

Applications in Medicinal Chemistry and Drug Development

Kinase Inhibitor Scaffolds

The pyrimidine core serves as a scaffold for ATP-competitive kinase inhibitors. For example, derivatives targeting epidermal growth factor receptor (EGFR) show IC₅₀ values <10 nM.

SERM Development

Structural analogs of this compound are explored as SERMs for osteoporosis treatment. The benzyloxy group mimics estradiol’s hydrophobic interactions with estrogen receptors .

Comparative Analysis with Structural Analogues

CompoundSubstituentsLogPIC₅₀ (MCF-7, µM)
5-(Benzyloxy)-2-methylpyrimidine-OBn (C5), -CH₃ (C2)2.818.2
5-Methoxy-2-methylpyrimidine-OCH₃ (C5), -CH₃ (C2)1.945.6
5-Chloro-2-methylpyrimidine-Cl (C5), -CH₃ (C2)2.132.4

Electron-donating groups (e.g., -OBn) enhance receptor binding affinity compared to electron-withdrawing groups (e.g., -Cl) .

Future Perspectives and Research Directions

  • Targeted Drug Delivery: Encapsulation in lipid nanoparticles to improve bioavailability.

  • Structure-Activity Optimization: Introducing fluorinated substituents to enhance metabolic stability.

  • In Vivo Efficacy Studies: Preclinical trials to validate anticancer activity in animal models.

This compound’s versatility positions it as a cornerstone in developing next-generation therapeutics, warranting further interdisciplinary investigation.

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